3-Hydroxy-5-oxo-5-[(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methoxy]-3-{[(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methoxy]carbonyl}pentanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Parishin B can be synthesized through the condensation of gastrodin moieties with citric acid . The reaction typically involves the use of high-performance liquid chromatography and mass spectrometry for purification and identification .
Industrial Production Methods: The industrial production of Parishin B involves the extraction from the rhizome of Gastrodia elata. The extraction process is optimized by controlling the pH to prevent the transformation of parishins into gastrodin . The extracted compounds are then purified using high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Parishin B undergoes various chemical reactions, including hydrolysis and oxidation .
Common Reagents and Conditions:
Hydrolysis: Parishin B can be hydrolyzed in acidic or basic conditions to produce gastrodin and citric acid.
Major Products: The major products formed from the hydrolysis of Parishin B are gastrodin and citric acid .
Scientific Research Applications
Parishin B has a wide range of scientific research applications:
Chemistry: Used as a marker compound in the quality control of Gastrodia elata extracts.
Biology: Studied for its neuroprotective effects and its role in modulating gut microbiota.
Medicine: Investigated for its potential in treating neurodegenerative diseases and aging-related conditions.
Industry: Utilized in the development of traditional Chinese medicine formulations.
Mechanism of Action
Comparison with Similar Compounds
Parishin A: Contains three gastrodin moieties.
Parishin C: Contains one gastrodin moiety.
Parishin E: Contains two gastrodin moieties.
Parishin B stands out due to its balanced profile of biological activities and its significant presence in the rhizome of Gastrodia elata .
Properties
Molecular Formula |
C32H40O19 |
---|---|
Molecular Weight |
728.6 g/mol |
IUPAC Name |
3-hydroxy-5-oxo-5-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]-3-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]pentanoic acid |
InChI |
InChI=1S/C32H40O19/c33-11-19-23(38)25(40)27(42)29(50-19)48-17-5-1-15(2-6-17)13-46-22(37)10-32(45,9-21(35)36)31(44)47-14-16-3-7-18(8-4-16)49-30-28(43)26(41)24(39)20(12-34)51-30/h1-8,19-20,23-30,33-34,38-43,45H,9-14H2,(H,35,36) |
InChI Key |
UNLDMOJTKKEMOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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